5-HT2B Binding Affinity: Preferential Engagement Over Other Para-Substituted N-Benzyltryptamines
Compound 13 (4-OMe) exhibits a 5-HT2B Ki of 69.18 nM, representing a 7.1-fold improvement over the 4-OH analog (Ki = 489.78 nM) and a 3.2-fold improvement over the 4-Cl analog (Ki = 223.87 nM) [1]. It also shows a modest but measurable advantage over the unsubstituted N-benzyltryptamine (compound 1, Ki = 100 nM) [1], while maintaining comparable affinity to tryptamine (Ki = 109.65 nM) [1].
| Evidence Dimension | 5-HT2B receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 69.18 nM (pKi = 7.16 ± 0.10) |
| Comparator Or Baseline | Compound 12 (4-OH): Ki = 489.78 nM; Compound 16 (4-Cl): Ki = 223.87 nM; Compound 1 (N-benzyl): Ki = 100 nM; Tryptamine: Ki = 109.65 nM |
| Quantified Difference | 7.1-fold more potent than 4-OH; 3.2-fold more potent than 4-Cl; 1.4-fold more potent than N-benzyl; comparable to tryptamine |
| Conditions | Radioligand displacement using [³H]LSD at human 5-HT2B receptors expressed in CHO cells [1] |
Why This Matters
This demonstrates that the 4-methoxy substituent confers superior 5-HT2B engagement relative to other para-substituted analogs, making this compound a more suitable starting point for 5-HT2B-targeted probe development.
- [1] Toro-Sazo M, Brea J, Loza MI, Cimadevila M, Cassels BK. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLoS One. 2019;14(1):e0209804. Table 1. View Source
